Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate
Description
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate is a thiophene-based compound featuring a sulfamoyl group at the 3-position and a methyl carboxylate ester at the 2-position of the thiophene ring. The sulfamoyl moiety is further substituted with a 4-(dimethylamino)phenyl group, imparting electron-donating properties due to the dimethylamino (–N(CH₃)₂) substituent. This structural framework is common in pharmaceuticals and agrochemicals, where the sulfamoyl group enhances binding affinity to biological targets, and the thiophene core contributes to metabolic stability .
Properties
IUPAC Name |
methyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-16(2)11-6-4-10(5-7-11)15-22(18,19)12-8-9-21-13(12)14(17)20-3/h4-9,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCGVCXMHCYECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with appropriate sulfonyl chlorides and amines. One common method involves the following steps:
Formation of the sulfonamide intermediate: Thiophene-2-carboxylic acid is first converted to its acid chloride using reagents such as thionyl chloride. The resulting acid chloride is then reacted with 4-(dimethylamino)aniline to form the sulfonamide intermediate.
Esterification: The sulfonamide intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the phenyl ring can be reduced to an amine using reagents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Hexylamino and methoxy groups (as in ST247) increase lipophilicity, favoring membrane penetration and prolonged half-life . Phenylamino groups (e.g., in ) introduce steric bulk, which may restrict conformational flexibility but improve receptor selectivity .
Biological Activity :
- PPARδ antagonists like ST247 and the compound highlight the role of sulfamoyl-thiophene carboxylates in metabolic regulation .
- Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate () shares structural motifs with sulfonylurea herbicides, suggesting agrochemical applications .
Synthetic Routes :
Physicochemical and Pharmacokinetic Properties
Limited direct data are available, but inferences can be drawn:
- Solubility: Electron-donating groups (e.g., –N(CH₃)₂) improve aqueous solubility compared to lipophilic substituents like hexylamino .
- Melting Points: Thiophene carboxylates with rigid substituents (e.g., phenylamino) likely exhibit higher melting points due to crystalline packing .
- Metabolic Stability : The thiophene ring resists oxidative degradation, while ester groups may undergo hydrolysis in vivo .
Biological Activity
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O4S2, with a molecular weight of approximately 430.5 g/mol. The compound features a thiophene ring, a sulfamoyl group, and a dimethylamino-substituted phenyl moiety, which contribute to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O4S2 |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 941978-60-5 |
| Structure | Thiophene core with sulfamoyl and dimethylamino groups |
This compound acts primarily through its interaction with specific biological targets. Notably, it has been identified as an inverse agonist for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), inhibiting its basal transcriptional activity. This mechanism is significant in various physiological and pathological processes, including inflammation and cancer progression .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .
Anticancer Properties
This compound has been investigated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective effects by inhibiting insulin-regulated aminopeptidase (IRAP), which is known to enhance memory and learning in animal models . This suggests that it could be beneficial in treating neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy
- A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.
-
Cancer Cell Apoptosis
- In a controlled experiment involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
Applications
This compound has several promising applications:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting PPARβ/δ.
- Antimicrobial Agents : Potential development into new antibiotics due to its efficacy against resistant bacterial strains.
- Neuropharmaceuticals : Exploration as a treatment for neurodegenerative diseases by modulating IRAP activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
